

Isovanillin-d3: A Technical Guide to its Chemical Properties and Applications

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| Compound of Interest | | |
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Introduction: **Isovanillin-d3**, the deuterated form of isovanillin (3-hydroxy-4-methoxybenzaldehyde), is a phenolic aldehyde of significant interest to the scientific community, particularly in the fields of pharmacology, analytical chemistry, and drug development. As a stable isotope-labeled compound, it serves as an invaluable tool for researchers, primarily as an internal standard for quantitative mass spectrometry-based analyses and in studies investigating the pharmacokinetics and metabolism of isovanillin and related compounds.[1] This guide provides a comprehensive overview of the core chemical properties, experimental methodologies, and biological significance of **Isovanillin-d3**.

Core Chemical and Physical Properties

The introduction of three deuterium atoms in the methoxy group of isovanillin results in a predictable mass shift, which is fundamental to its application in isotope dilution mass spectrometry. The physical properties are largely comparable to its non-deuterated analogue.



| Property | Value (Isovanillin-d3) | Value (Isovanillin) |
|-------------------|---|---|
| Molecular Formula | C8H5D3O3 | C ₈ H ₈ O ₃ [2][3] |
| Molecular Weight | 155.17 g/mol [1][4] | 152.15 g/mol [3][5] |
| CAS Number | 74495-73-1[1] | 621-59-0[2][3] |
| Melting Point | Not specified; expected to be similar to Isovanillin. | 112-116 °C[5][6][7] |
| Boiling Point | Not specified; expected to be similar to Isovanillin. | 179 °C @ 15 mmHg[5] / 308- 309 °C @ 760 mmHg (est.)[8] |
| Appearance | Translucent crystals (expected) | Translucent crystals[5] |
| Solubility | Soluble in DMSO[9] | Soluble in DMSO[9] |

Spectroscopic and Chemical Identifiers

These identifiers are crucial for substance registration, database searching, and computational modeling.

| Identifier Type | Value (Isovanillin-d3) |
|-----------------|--|
| SMILES | [2H]C([2H])([2H])Oc1cc(C=O)ccc1O |
| InChI | 1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2- 5,10H,1H3/i1D3 |
| InChlKey | MWOOGOJBHIARFG-FIBGUPNXSA-N[4] |
| Synonyms | 3-Hydroxy-4-(methoxy-d3)benzaldehyde |

Experimental Protocols and Synthesis General Synthesis of Methoxy-Deuterated Isovanillin

The synthesis of **Isovanillin-d3** typically involves the selective methylation of a dihydroxy precursor using a deuterated methyl source. A common strategy is adapted from the synthesis



of the related compound, Vanillin-d3.[10]

Protocol:

- Precursor Selection: The synthesis starts with a suitable precursor, 3,4dihydroxybenzaldehyde (protocatechuic aldehyde).
- Selective Methylation: The more acidic hydroxyl group at the 4-position is selectively protected, or reaction conditions are optimized to favor methylation at the 4-position.
- Deuteromethylation: The compound is then reacted with a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in a strongly basic medium.[10] The base (e.g., sodium hydroxide) deprotonates the remaining hydroxyl group, which then acts as a nucleophile, attacking the iodomethane-d3 to form the deuterated methoxy ether.
- Work-up and Purification: Following the reaction, the mixture is neutralized. The product,
 Isovanillin-d3, is extracted using an organic solvent. Purification is achieved through
 techniques such as recrystallization or column chromatography to yield the final high-purity
 product.

Caption: General workflow for the synthesis of Isovanillin-d3.

Biological Activity and Metabolic Pathway

Isovanillin is recognized for its distinct biological activities, which are presumed to be retained by its deuterated analogue. The primary mechanism of action is the inhibition of aldehyde oxidase.[5][6][9]

- Aldehyde Oxidase (AO) Inhibition: Isovanillin is a potent and selective competitive inhibitor of aldehyde oxidase (EC 1.2.3.1).[2][5][9] Unlike many substrates, it is not metabolized by this enzyme. This property makes it a valuable tool for studying the metabolic pathways of other drugs and xenobiotics that are substrates for AO.
- Metabolism by Aldehyde Dehydrogenase (ALDH): Since it is not a substrate for aldehyde oxidase, isovanillin is primarily metabolized in vivo by aldehyde dehydrogenase (ALDH).[5]
 [11] This enzyme oxidizes the aldehyde group to a carboxylic acid, forming isovanillic acid.



The deuterated methoxy group in **Isovanillin-d3** is expected to remain intact during this metabolic conversion.

• Other Reported Activities: The non-deuterated form, isovanillin, has demonstrated antispasmodic and antidiarrheal activities in animal studies. It also exhibits antifungal and antibacterial properties.[2][6]

Caption: Metabolic fate of **Isovanillin-d3** in biological systems.

Applications in Research and Development

The primary utility of **Isovanillin-d3** for scientists and drug development professionals lies in its isotopic labeling.

- Internal Standard: In bioanalytical methods, such as liquid chromatography-mass
 spectrometry (LC-MS), Isovanillin-d3 is an ideal internal standard for the accurate
 quantification of isovanillin in complex biological matrices like plasma or urine. Its chemical
 and physical properties are nearly identical to the analyte, ensuring similar behavior during
 sample preparation and analysis, while its mass difference allows for clear differentiation by
 the mass spectrometer.
- Metabolic and Pharmacokinetic Studies: Deuteration can sometimes alter the metabolic rate
 of a drug (the "kinetic isotope effect").[1] Using Isovanillin-d3 allows researchers to trace the
 metabolic fate of the molecule in vivo and in vitro, providing crucial data for ADME
 (absorption, distribution, metabolism, and excretion) studies without the need for radioactive
 labeling.[1]
- Enzyme Inhibition Studies: As a known inhibitor of aldehyde oxidase, **Isovanillin-d3** can be used as a reference compound in screening assays to identify new inhibitors or to probe the function of this important drug-metabolizing enzyme.[5][6][9]

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